4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol
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Overview
Description
4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol is a biochemical compound with the molecular formula C16H10N2S2 and a molecular weight of 294.39 . This compound is notable for its unique structure, which combines a benzothiazole ring with a quinoline ring, both of which are known for their significant biological and chemical properties.
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer flexibility in terms of reaction conditions and yield optimization.
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.
Quinoline derivatives: Compounds with the quinoline ring also show significant biological and chemical properties.
What sets this compound apart is its combined structure, which offers unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H10N2S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1H-quinoline-2-thione |
InChI |
InChI=1S/C16H10N2S2/c19-15-9-11(10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19) |
InChI Key |
KBALDYMOEFKWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=S)N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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